2-(1-Aminoethyl)-4-chlorophenol hydrochloride
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Overview
Description
2-(1-Aminoethyl)-4-chlorophenolhydrochloride is a chemical compound with a unique structure that includes an aminoethyl group attached to a chlorophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-chlorophenolhydrochloride typically involves the reaction of 4-chlorophenol with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of 1-chloro-2-aminoethane in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Aminoethyl)-4-chlorophenolhydrochloride may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-4-chlorophenolhydrochloride undergoes several types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorophenol ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-(1-Aminoethyl)-4-chlorophenolhydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-4-chlorophenolhydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The chlorophenol ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminoethyl)phenol
- 4-Chlorophenol
- 2-(1-Aminoethyl)-4-bromophenol
Uniqueness
2-(1-Aminoethyl)-4-chlorophenolhydrochloride is unique due to the presence of both the aminoethyl group and the chlorophenol ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
100376-54-3 |
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Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2-(1-aminoethyl)-4-chlorophenol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H |
InChI Key |
QRNFYRXBPHNDKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)N.Cl |
Origin of Product |
United States |
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